Ethyl4-chloro-5-cyanoquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is a chemical compound with the molecular formula C13H9ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water or alcohol.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives.
Hydrolysis: 4-chloro-5-cyanoquinoline-3-carboxylic acid.
Reduction: 4-chloro-5-aminomethylquinoline-3-carboxylate.
Scientific Research Applications
Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl 4-chloroquinoline-3-carboxylate: Similar structure but lacks the cyano group.
4-chloroquinoline-3-carboxylic acid: Similar structure but lacks the ester and cyano groups
Uniqueness: Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is unique due to the presence of both the cyano and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications .
Biological Activity
Ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and recent research findings.
The synthesis of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate typically involves the reaction between 4-chloroquinoline-3-carboxylic acid and ethyl cyanoacetate. The reaction is conducted under basic conditions using reagents such as sodium ethoxide or potassium carbonate, often requiring heating to facilitate product formation. This compound features a unique combination of functional groups that enhance its chemical reactivity and biological activity compared to structurally similar compounds.
Biological Activity Overview
Research indicates that ethyl 4-chloro-5-cyanoquinoline-3-carboxylate exhibits notable biological activity through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in DNA replication and protein synthesis, suggesting antimicrobial and anticancer properties.
- Antiproliferative Effects : Studies have demonstrated that it can inhibit cell proliferation in cancer cell lines, particularly in human colon carcinoma (HCT116) cells. The IC50 values for various derivatives have been reported, indicating the potency of these compounds in cancer treatment .
The biological activity of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate is primarily attributed to its interaction with specific molecular targets:
- Phosphodiesterase Inhibition : It has been explored as a selective inhibitor of phosphodiesterase enzymes, which are critical for various cellular processes.
- Tubulin Polymerization : Similar quinoline derivatives have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Ethyl 4-Chloro-5-Cyanoquinoline-3-Carboxylate Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl 4-Chloro-5-Cyanoquinoline-3-Carboxylate | HCT116 | X.XX | Tubulin Disruption |
IsoCA-4 | HCT116 | Y.YY | Tubulin Disruption |
Trichostatin A | HCT116 | Z.ZZ | HDAC Inhibition |
Note: Actual IC50 values (X.XX, Y.YY, Z.ZZ) should be filled with specific data from experimental results.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, emphasizing how modifications can enhance biological activity. For instance, altering the halogen substituents or the position of the cyano group can significantly impact the compound's efficacy against tumor cells .
Moreover, molecular docking studies have been employed to predict the binding affinity of ethyl 4-chloro-5-cyanoquinoline-3-carboxylate with various biological targets, providing insights into its potential as a lead compound for drug development .
Properties
Molecular Formula |
C13H9ClN2O2 |
---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
ethyl 4-chloro-5-cyanoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClN2O2/c1-2-18-13(17)9-7-16-10-5-3-4-8(6-15)11(10)12(9)14/h3-5,7H,2H2,1H3 |
InChI Key |
GEDSUVYGEROOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2N=C1)C#N)Cl |
Origin of Product |
United States |
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